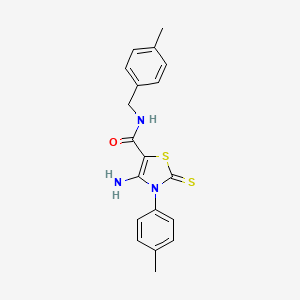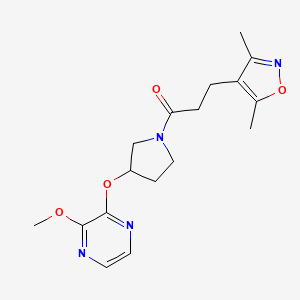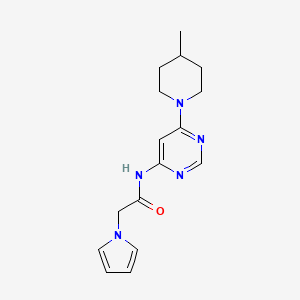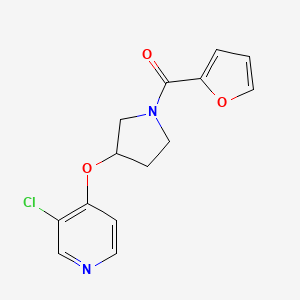
1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a complex compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine in lab experiments is its anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and time-consuming to obtain.
Direcciones Futuras
There are several future directions for research on 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the study of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine is a complex process that involves several steps. One of the most common methods used to synthesize this compound is the Buchwald-Hartwig coupling reaction. This method involves the reaction of 1-bromo-3-(benzo[b]thiophen-3-yl)propane with 6-chloro-9-methylpurine in the presence of a palladium catalyst and a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(1-Benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine has been the focus of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(1-benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6S/c1-23(2)14(13-9-25-15-7-5-4-6-12(13)15)8-19-17-16-18(21-10-20-17)24(3)11-22-16/h4-7,9-11,14H,8H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFVFBJEFCGAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC4=CC=CC=C43)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9-methyl-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)

![(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one](/img/structure/B2488528.png)
![2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2488529.png)

![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)


![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)